molecular formula C25H32N2O4 B2709581 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 921817-96-1

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2709581
CAS No.: 921817-96-1
M. Wt: 424.541
InChI Key: IVSPFBVMQDZRSI-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a substituted acetamide moiety. The compound features a 7-membered oxazepine ring system, which is substituted with an isopentyl group at position 5, two methyl groups at position 3, and a ketone at position 2. This structural complexity suggests applications in therapeutic areas such as central nervous system (CNS) disorders or inflammation, though specific pharmacological data remain under investigation .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-17(2)11-12-27-21-14-19(9-10-22(21)31-16-25(4,5)24(27)29)26-23(28)15-30-20-8-6-7-18(3)13-20/h6-10,13-14,17H,11-12,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSPFBVMQDZRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(m-tolyloxy)acetamide
  • Molecular Formula : C24H32N2O5S
  • Molecular Weight : 460.59 g/mol
  • CAS Number : 922005-59-2

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxazepin ring and subsequent modifications to introduce the isopentyl and m-tolyloxy groups. Specific synthetic methods may vary but often utilize common organic reagents and conditions suitable for heterocyclic chemistry.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various sulfonamide derivatives, including those related to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). Research indicates that certain derivatives exhibit promising in vitro activity against human tumor cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Compound ACCRF-CEM (leukemia)>20
Compound BA549 (lung cancer)6.7

These findings suggest that modifications to the core structure can significantly influence biological activity.

The mechanism by which N-(5-isopentyl-3,3-dimethyl-4-oxo) compounds exert their effects is not fully elucidated. However, it is hypothesized that they may interfere with nucleic acid synthesis or disrupt cellular signaling pathways critical for tumor growth.

Case Studies

  • Study on Antitumor Effects : A study published in Cancer Research evaluated a series of oxazepin derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in substituents led to varying degrees of cytotoxicity.
  • Pharmacological Evaluation : In another study focusing on sulfonamide derivatives, compounds similar to N-(5-isopentyl...) were tested for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor reduction with specific analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzo[b][1,4]oxazepine core distinguishes this compound from analogs like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., compounds 3a-l in ). These analogs possess a thiazolidinone (5-membered sulfur-containing ring) instead of the 7-membered oxazepine. Key differences include:

  • Electron Density: The oxygen atom in oxazepine versus sulfur in thiazolidinone alters electron distribution, affecting hydrogen-bonding capacity and metabolic stability .

Substituent Analysis

  • Acetamide Side Chain : The target compound’s m-tolyloxy group contrasts with the coumarin-derived (4-methyl-2-oxo-2H-chromen-7-yloxy) substituents in . The coumarin moiety introduces a bicyclic oxygen-rich system, which may enhance π-π stacking but reduce solubility compared to the simpler m-tolyloxy group.
  • Lipophilicity : The isopentyl and dimethyl groups in the target compound likely increase logP values (~4.5 estimated) relative to coumarin-based analogs (~3.8–4.2), favoring blood-brain barrier penetration .

Comparative Physicochemical and Pharmacological Data

Table 1: Key Properties of Target Compound vs. Thiazolidinone Analogs

Property Target Compound Thiazolidinone Analogs (e.g., 3a-l)
Molecular Weight ~430 g/mol (estimated) 380–420 g/mol
logP (Predicted) 4.5 3.8–4.2
Aqueous Solubility Low (due to lipophilic substituents) Moderate (enhanced by coumarin’s polarity)
Synthetic Yield Not reported 65–85% (varies with substituents)
Key Functional Groups Oxazepine, m-tolyloxy, isopentyl Thiazolidinone, coumarin-7-yloxy

Pharmacological Insights

  • Target Selectivity: The oxazepine core may target GABA receptors or serotonin pathways, whereas thiazolidinone-coumarin hybrids in are explored for antimicrobial or anticancer activity.
  • Metabolic Stability : The m-tolyloxy group’s methyl substitution may reduce oxidative metabolism compared to coumarin’s lactone ring, which is prone to esterase cleavage .

Q & A

Q. What advanced analytical techniques quantify degradation products under stressed conditions?

  • Methodological Answer :
  • LC-MS/MS : Detect hydrolyzed products (e.g., benzoic acid derivatives) with a limit of quantification (LOQ) <0.1% .
  • Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants via HPLC-DAD .

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